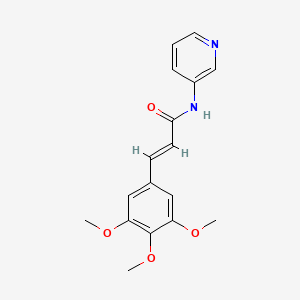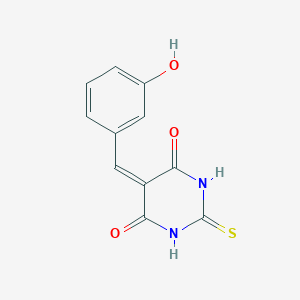
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide
Descripción general
Descripción
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CR8, is a small molecule inhibitor that has gained attention due to its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
Mecanismo De Acción
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by inhibiting the activity of various kinases. It has been shown to bind to the ATP-binding site of CDKs and GSK-3, thereby preventing their activation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the activation of microglia and astrocytes by blocking the activation of NF-κB signaling pathway, resulting in reduced inflammation.
Biochemical and Physiological Effects:
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide induces cell cycle arrest and apoptosis, thereby inhibiting tumor growth. Inflammatory cells, such as microglia and astrocytes, are inhibited by N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide, leading to reduced inflammation. Moreover, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in various assays. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has some limitations, such as its poor solubility in water, which may limit its use in some assays.
Direcciones Futuras
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has shown promising results in preclinical studies, and several future directions can be explored. One potential direction is to investigate the efficacy of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide in combination with other drugs for the treatment of cancer. Additionally, the neuroprotective effects of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be further explored in animal models of neurodegenerative disorders. Moreover, the development of more potent and selective N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide analogs can be explored to improve its efficacy and reduce its toxicity.
In conclusion, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. Its mechanism of action involves the inhibition of various kinases, leading to cell cycle arrest, apoptosis, and reduced inflammation. N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments, but also has some limitations. Several future directions can be explored to further investigate the potential therapeutic applications of N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide.
Métodos De Síntesis
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a multi-step process starting from 3,4,5-trimethoxybenzaldehyde and nicotinic acid. The key step in the synthesis involves the formation of the acrylamide moiety using acryloyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). Additionally, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, N-3-pyridinyl-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
Propiedades
IUPAC Name |
(E)-N-pyridin-3-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-14-9-12(10-15(22-2)17(14)23-3)6-7-16(20)19-13-5-4-8-18-11-13/h4-11H,1-3H3,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQJWADDXOMAFZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-N-(pyridin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)

![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)




![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)



![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5857441.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)